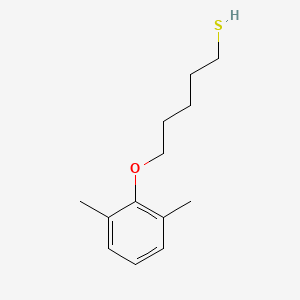

5-(2,6-dimethylphenoxy)-1-pentanethiol

Description

5-(2,6-Dimethylphenoxy)-1-pentanethiol is a sulfur-containing organic compound featuring a pentanethiol backbone substituted with a 2,6-dimethylphenoxy group. This structure confers unique physicochemical properties, such as intermediate lipophilicity and metabolic stability, making it relevant in medicinal chemistry and prodrug design.

Properties

IUPAC Name |

5-(2,6-dimethylphenoxy)pentane-1-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20OS/c1-11-7-6-8-12(2)13(11)14-9-4-3-5-10-15/h6-8,15H,3-5,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRNJJQEJZPRSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCCCCCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Metabolic Stability and Prodrug Activation

Compounds with phenoxyalkanoic acid backbones, such as 5-(2,6-dimethylphenoxy)pentanoic acid (2c) and 3-(2,6-dimethylphenoxy)propanoic acid, highlight the impact of chain length on metabolic activation. These acids act as prodrugs that release phenolic metabolites via mitochondrial β-oxidation:

- 5-(Phenoxy)pentanoic acids require two β-oxidation cycles to release the active phenolic metabolite.

- 3-(Phenoxy)propanoic acids release the metabolite after one β-oxidation cycle due to their shorter chain .

Table 1: Metabolic Activation of Phenoxyalkanoic Acid Analogs

| Compound | Chain Length | β-Oxidation Cycles Required | Active Metabolite Released |

|---|---|---|---|

| 3-(2,6-Dimethylphenoxy)propanoic acid | C3 | 1 | 2,6-Dimethylphenol |

| 5-(2,6-Dimethylphenoxy)pentanoic acid | C5 | 2 | 2,6-Dimethylphenol |

This difference in activation kinetics may influence therapeutic efficacy and dosing regimens for prodrug applications.

Sodium Channel Blocking Activity

Structural analogs of mexiletine, a sodium channel blocker, demonstrate how substituents on the phenoxy group and alkyl chain affect potency and use-dependent block:

- Mexiletine (2-(2,6-dimethylphenoxy)propanamine): Tonic block IC50: 83 μM Use-dependent block IC50: 28 μM .

- Compound III (-)-S-3-(2,6-dimethylphenoxy)-2-methylpropanamine: Longer alkyl chain increases lipophilicity. Tonic block IC50: 108 μM (less potent than mexiletine). Use-dependent block IC50: 15 μM (2× more potent than mexiletine) .

Table 2: Sodium Channel Blocking Activity of Phenoxypropanamine Analogs

| Compound | Structure Modification | Tonic Block IC50 (μM) | Use-Dependent Block IC50 (μM) |

|---|---|---|---|

| Mexiletine | Base structure (C3 chain) | 83 | 28 |

| Compound III | Extended C3 chain + methyl group | 108 | 15 |

| Compound II (4-chloro-2-methylphenoxy analog) | Chlorine substitution on aromatic ring | 30 | 15 |

The data suggest that lipophilicity and alkyl chain length enhance use-dependent blocking, critical for treating myotonic disorders. Chlorine substitution (Compound II) further increases tonic block potency .

Anticonvulsant Activity

Phenoxyethylaminol derivatives exhibit anticonvulsant effects linked to lipophilicity:

- (S)-(+)-2-N-[(2,6-Dimethylphenoxy)ethyl]aminobutan-1-ol hydrochloride: ED50 (MES test): 7.57 mg/kg Protective Index (PI): 4.55 .

- (R,S)-trans-2-N-[(2,6-Dimethylphenoxy)ethyl]aminocyclohexan-1-ol: ED50: 7.73 mg/kg PI: 3.90 .

Table 3: Anticonvulsant Activity of Phenoxyethylaminol Derivatives

| Compound | Structural Feature | ED50 (mg/kg) | Protective Index (PI) |

|---|---|---|---|

| (S)-(+)-aminobutan-1-ol derivative | Linear C4 chain | 7.57 | 4.55 |

| (R,S)-trans-aminocyclohexan-1-ol derivative | Cyclohexane ring | 7.73 | 3.90 |

The cyclohexane ring slightly reduces the protective index, likely due to altered bioavailability or target engagement .

Impact of Substituents on the Aromatic Ring

Modifications to the 2,6-dimethylphenoxy group significantly alter pharmacological profiles:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.